Cas no 670271-57-5 (3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide)
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
- 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide
-
- Inchi: 1S/C14H15NO4S/c1-18-11-6-5-7-12(10-11)20(16,17)15-13-8-3-4-9-14(13)19-2/h3-10,15H,1-2H3
- InChI Key: LJZCUADZNSGZHI-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=CC=C2OC)(=O)=O)=CC=CC(OC)=C1
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-0067-2μmol |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-5μmol |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-10μmol |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-20μmol |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-1mg |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-2mg |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-3mg |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-4mg |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-5mg |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0067-10mg |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide |
670271-57-5 | 10mg |
$79.0 | 2023-09-11 |
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide
Research Brief on 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide (CAS: 670271-57-5): Recent Advances and Applications
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide (CAS: 670271-57-5) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The present research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in the field of chemical biology and pharmaceutical sciences.
Recent studies have highlighted the role of 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide as a promising scaffold for the development of novel therapeutic agents. Its sulfonamide moiety, in particular, has been implicated in interactions with various biological targets, including enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in the treatment of glaucoma and other conditions associated with dysregulated enzyme activity.
In addition to its enzyme inhibitory properties, 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has also been investigated for its anti-inflammatory and anticancer effects. A recent preclinical study (2024) reported that this compound modulates key signaling pathways involved in inflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. Furthermore, preliminary data from in vitro assays indicate that it may induce apoptosis in certain cancer cell lines, although the exact mechanisms remain under investigation.
The synthetic accessibility of 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry detailed an optimized synthetic route that improves yield and purity, making it more feasible for large-scale production. This advancement is particularly significant for pharmaceutical development, where scalability and cost-effectiveness are critical considerations.
Despite these promising findings, challenges remain in the development of 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Nevertheless, the compound's versatility and demonstrated biological activities position it as a valuable candidate for future drug discovery efforts.
In conclusion, 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide (CAS: 670271-57-5) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its diverse pharmacological properties, coupled with advances in synthetic chemistry, underscore its potential as a lead compound for the development of new therapeutic agents. Ongoing and future studies will be crucial in elucidating its full therapeutic potential and overcoming existing limitations.
670271-57-5 (3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)